5-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride
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Overview
Description
5-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound with the molecular formula C9H7FN2O2S It is a derivative of isoindole, a significant heterocyclic system in natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the reaction of isoindole derivatives with sulfonyl fluoride reagents. One common method includes the use of a base such as potassium carbonate (K2CO3) in an organic solvent like N-methyl-2-pyrrolidone (NMP) to facilitate the reaction . The reaction conditions often require moderate temperatures and extended reaction times to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids under acidic or basic conditions.
Common Reagents and Conditions
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)
Solvents: N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, sulfonic acids, and reduced forms of the original compound.
Scientific Research Applications
5-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyano-1,3-dihydroisoindole-2-sulfonyl chloride
- 5-Cyano-1,3-dihydroisoindole-2-sulfonyl bromide
- 5-Cyano-1,3-dihydroisoindole-2-sulfonyl iodide
Uniqueness
5-Cyano-1,3-dihydroisoindole-2-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its halide counterparts. This makes it particularly useful in specific synthetic applications and as a probe in biological studies.
Properties
IUPAC Name |
5-cyano-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2S/c10-15(13,14)12-5-8-2-1-7(4-11)3-9(8)6-12/h1-3H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBQYOZTGOVYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)F)C=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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